molecular formula C5H7N5S B3168953 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine CAS No. 933723-15-0

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine

Cat. No.: B3168953
CAS No.: 933723-15-0
M. Wt: 169.21 g/mol
InChI Key: FITPLVSUWLRUQC-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine ( 933723-15-0) is a chemical reagent featuring a fused triazolo-thiadiazole heterocyclic system. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its demonstrated potential in various biological activities. The compound has a molecular formula of C5H7N5S and a molecular weight of 169.21 g/mol. The triazolo-thiadiazole core is a key pharmacophore known for its unique electronic properties and its ability to easily cross biological membranes, which facilitates interactions with diverse enzymatic targets . Recent scientific investigations highlight the strong urease inhibitory activity of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives . Urease enzymes are critical virulence factors in pathogens like Helicobacter pylori and Proteus mirabilis, and their inhibition is a promising strategy for developing new therapeutic agents . Derivatives of this scaffold have shown potent, competitive inhibition against the urease enzyme, with IC50 values in the low micromolar range, significantly outperforming standard controls like thiourea . Furthermore, this class of compounds has exhibited notable and broad-spectrum antimicrobial properties. Specific analogs have demonstrated significant antifungal activities against various fungal species, with Minimum Inhibitory Concentration (MIC) values comparable to or better than the reference drug fluconazole . The structural motif is also under investigation for other pharmacological applications, including as selective kinase inhibitors for anticancer research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5S/c6-2-1-4-9-10-3-7-8-5(10)11-4/h3H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITPLVSUWLRUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C2N1N=C(S2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with suitable electrophiles under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique fusion of triazole and thiadiazole rings, which contributes to its biological activity. The synthesis typically involves multi-step reactions that integrate various functional groups to enhance efficacy. For instance, derivatives of this compound have been synthesized using methods involving phosphorous oxychloride and specific amino acids to yield optically active products .

Biological Activities

Numerous studies have highlighted the biological activities associated with 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine and its derivatives:

  • Antimicrobial Activity : Several derivatives exhibit potent antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains and fungi .
  • Antitumor Properties : Research has demonstrated that certain derivatives can inhibit cancer cell growth. Notably, one compound (7d) displayed significant inhibition against c-Met kinase with an IC50 of 2.02 nM in MKN45 cell lines, indicating potential for targeted cancer therapy .
  • Anti-inflammatory Effects : The presence of the thiadiazole moiety is linked to anti-inflammatory activities. Compounds in this class have been evaluated for their ability to reduce inflammation markers in vitro and in vivo .

Therapeutic Applications

The diverse biological activities suggest several therapeutic applications:

  • Cancer Treatment : The selective inhibition of kinases such as c-Met positions these compounds as potential candidates for cancer therapy.
  • Antimicrobial Agents : Given their effectiveness against resistant strains of bacteria and fungi, these compounds could serve as new antibiotics or antifungal agents.
  • Anti-inflammatory Drugs : Their ability to modulate inflammatory responses makes them suitable for treating chronic inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Foroughifar et al. (2011)Synthesized new triazolo-thiadiazole derivatives with L-amino acids; demonstrated antibacterial activity .
Kumar et al. (2010)Reported on the antimicrobial and antitubercular properties of synthesized derivatives .
Zhan et al. (2018)Developed compounds with significant anti-HIV activity; some showed good anticancer properties .

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various biological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heparanase Inhibition
  • 4-CMI (2-(3-(4-chlorophenyl)-[1,2,4]triazolo[...]thiadiazol-6-yl)-4-iodophenol): Exhibits potent heparanase inhibition with an IC50 of 3 µg/mL. The 4-chlorophenyl and 4-iodophenol groups enhance binding to heparanase via halogen-mediated hydrophobic interactions .
  • DTP,59 (2,4-diiodo-6-(3-phenyl-[1,2,4]triazolo[...]thiadiazol-6-yl)phenol): Shows moderate inhibition (up to 20 mg/mL). The diiodophenol group may sterically hinder enzyme interaction, reducing potency compared to 4-CMI .
  • Target Compound (Ethanamine derivative): The polar ethanamine group could improve solubility but may lack the halogen-mediated binding efficacy of iodophenol derivatives. Experimental validation is needed to assess heparanase inhibition.
Antimicrobial and Anti-Inflammatory Activity
  • 7e (N-(2,6-Dimethylphenyl)-6-(4-nitrophenyl)-[...]thiadiazol-3-amine) : Demonstrates TNF-alpha inhibition, attributed to the electron-withdrawing nitro group enhancing charge transfer interactions .
  • 3-(α-Naphthylmethylene)-6-alkyl/aryl derivatives : Exhibit broad-spectrum antimicrobial and anti-inflammatory activities due to increased lipophilicity from aromatic substituents .

Physicochemical and Structural Properties

  • Planarity and Aromatic Interactions: The triazolo-thiadiazole core is planar, facilitating π-π stacking with biological targets.
  • Solubility and Bioavailability : Halogenated derivatives (e.g., 4-CMI, DTP,59) exhibit lower solubility due to hydrophobic substituents. The ethanamine group’s polarity may improve aqueous solubility, favoring oral bioavailability .

Data Tables: Comparative Analysis

Table 2. Structural and Physicochemical Comparison

Compound Name Key Structural Features Solubility Trend Binding Interactions
4-CMI Halogenated, hydrophobic Low Hydrophobic, halogen bonding
DTP,59 Bulky diiodophenol Very low Steric hindrance
Target Compound Polar ethanamine High (predicted) Hydrogen bonding, π-π stacking

Biological Activity

The compound 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine is a member of the triazolo-thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a triazole ring fused with a thiadiazole moiety. The synthesis typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various carboxylic acids under acidic conditions using phosphorus oxychloride as a catalyst .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from this scaffold were tested against various Gram-positive and Gram-negative bacteria. The results indicated that many derivatives had minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin. Notably, some compounds showed activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
  • Antifungal Activity : The antifungal efficacy of these compounds was also evaluated. The most active derivatives demonstrated antifungal activity up to 80 times greater than ketoconazole and significantly more potent than bifonazole .
CompoundAntibacterial Activity (MIC)Antifungal Activity (MIC)
2e< 0.5 µg/mL< 0.25 µg/mL
2k< 0.5 µg/mL< 0.5 µg/mL
Reference Drug (Ampicillin)1 µg/mL20 µg/mL

Anticancer Activity

The anticancer potential of triazolo-thiadiazole derivatives has been explored in various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, triazolo-thiadiazoles have shown promise in reducing inflammation. Compounds have been tested in models of acute inflammation where they exhibited significant reductions in inflammatory markers such as TNF-alpha and IL-6 .

Anticonvulsant Activity

The anticonvulsant effects of these compounds have been investigated using animal models. Some derivatives demonstrated potent anticonvulsant activity comparable to standard treatments like diazepam. The mechanism appears to involve the modulation of GABAergic neurotransmission .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial and antifungal activities of a series of synthesized triazolo-thiadiazole derivatives against multiple pathogens. The findings indicated that certain substitutions on the thiadiazole ring significantly enhanced biological activity .
  • Anticancer Screening : In vitro studies assessed the cytotoxic effects of selected triazolo-thiadiazole compounds on human cancer cell lines (e.g., MCF-7 for breast cancer). Results showed IC50 values in the low micromolar range for some derivatives, suggesting strong potential for further development as anticancer agents .

Q & A

Q. Methodological Guidance

Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or fungal CYP51). Focus on hydrogen bonding with amine groups and π-π stacking with aromatic rings .

QSAR modeling : Employ Gaussian09 for DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with antimicrobial IC₅₀ values .
Validation : Cross-check predictions with in vitro assays using Gram-positive (S. aureus) and Gram-negative (E. coli) models .

How do crystallographic packing interactions influence the physicochemical properties of triazolothiadiazoles?

Advanced Material Characterization
Crystal packing via weak interactions (C–H⋯π, S⋯N contacts) affects solubility and stability:

  • C–H⋯π bonds (3.27–3.30 Å) enhance thermal stability (decomposition >300°C) .
  • Hydrophobicity : Planar aromatic systems reduce aqueous solubility; introduce polar substituents (e.g., –OH or –NH₂) to improve bioavailability .

What are the challenges in scaling up triazolothiadiazole synthesis, and how can they be mitigated?

Q. Process Chemistry Considerations

  • Side reactions : Overcome POCl₃-mediated side products (e.g., phosphorylated byproducts) by slow reagent addition and controlled reflux .
  • Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) or recrystallization (ethanol:DMF) for gram-scale isolation .
    Yield Improvement : Optimize stoichiometry (1:1.05 molar ratio) and employ microwave-assisted synthesis to reduce time (30 mins vs. 16 hours) .

How can researchers design analogs to enhance the blood-brain barrier (BBB) permeability of triazolothiadiazole-based CNS agents?

Q. Advanced Medicinal Chemistry Strategy

  • Lipophilicity : Introduce electron-donating groups (e.g., –OCH₃) to increase logP (target: 2–3) .
  • Molecular weight : Keep <450 Da; trim bulky substituents at the 6-position .
    In Silico Tools : Use SwissADME to predict BBB penetration and P-glycoprotein efflux ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine
Reactant of Route 2
2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.